Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-7(12)9-1-2-10(5-3-9,6-4-9)8(13)14/h1-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOACUMJSXEJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345872 | |
| Record name | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711-02-4 | |
| Record name | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Bicyclo 2.2.2 Octane 1,4 Dicarboxylic Acid and Its Derivatives
Classical Synthetic Routes to Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Diels-Alder Cycloaddition Strategies
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, represents a logical approach to constructing the bicyclo[2.2.2]octane framework. In principle, the reaction between a 1,3-cyclohexadiene (B119728) derivative and a dienophile can yield the desired bicyclic system. However, the direct Diels-Alder reaction of a 1,4-disubstituted-1,3-cyclohexadiene with a simple dienophile like ethylene to form the saturated bicyclo[2.2.2]octane core can be challenging. For instance, investigations into the reaction of dimethyl 1,3-cyclohexadiene-1,4-dicarboxylate with ethylene, cis-dichloroethylene, and vinyl chloride resulted in the recovery of only the starting materials cdnsciencepub.com.
A more successful approach involves the use of a more reactive dienophile to form a bicyclo[2.2.2]octene derivative, which can then be hydrogenated to the desired saturated product. A high-yield reaction has been reported between dimethyl 1,3-cyclohexadiene-1,4-dicarboxylate and maleic anhydride, which produces 1,4-dicarbomethoxybicyclo[2.2.2]oct-2-ene-endo-5,6-dicarboxylic anhydride cdnsciencepub.com. Subsequent hydrogenation of the double bond and hydrolysis of the anhydride and ester groups would lead to the target dicarboxylic acid.
Intramolecular Diels-Alder reactions have also been employed to construct the bicyclo[2.2.2]octane skeleton, typically resulting in bicyclo[2.2.2]octenone derivatives cdnsciencepub.com. While not a direct route to the title compound, these methods highlight the versatility of the Diels-Alder strategy in creating the core bicyclic structure.
| Diene | Dienophile | Product | Reference |
|---|---|---|---|
| Dimethyl 1,3-cyclohexadiene-1,4-dicarboxylate | Maleic anhydride | 1,4-Dicarbomethoxybicyclo[2.2.2]oct-2-ene-endo-5,6-dicarboxylic anhydride | cdnsciencepub.com |
| 1,4-Diacetoxy-1,3-cyclohexadiene | Maleic anhydride | 1,4-Diacetoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride | google.com |
Bridging Reactions and Subsequent Transformations
A well-established classical route to the this compound core involves a bridging reaction. This method typically starts with a pre-formed cyclohexane (B81311) ring, upon which the second bridge is constructed. A key intermediate in this synthesis is diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate cdnsciencepub.com. This intermediate is prepared by bridging diethyl 2,5-diketocyclohexane-1,4-dicarboxylate with ethylene dibromide. While early methods using sodium alkoxide as a base gave low yields, the use of sodium hydride in 1,2-dimethoxyethane has been shown to produce the bridged product in consistently high yields of 80-85% cdnsciencepub.com.
The conversion of the resulting diketo-diester to the final dicarboxylic acid requires several subsequent transformations. A common pathway involves the protection of the ketone groups as a bis-ethylenethioketal, followed by desulfurization using Raney nickel, and finally, hydrolysis of the ester groups to yield this compound researchgate.net.
Modernized and Optimized Synthetic Protocols
Microwave-Assisted Synthesis Enhancements
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technology has been successfully applied to the synthesis of this compound, offering a significant improvement over classical methods. The use of microwave irradiation can dramatically shorten the duration of the synthetic sequence required to produce the diacid researchgate.netthieme-connect.com. For example, a microwave-assisted, solid-phase method has been developed that provides a more efficient and cost-effective route to the target compound . The construction of bicyclo[2.2.2]octanone systems has also been achieved using microwave-assisted solid-phase Michael addition followed by an intramolecular aldol reaction rsc.org.
| Parameter | Classical Synthesis | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Typically longer (hours to days) | Significantly shorter | researchgate.netthieme-connect.com |
Solid-Phase Methodologies for Improved Efficiency
Solid-phase organic synthesis offers several advantages over traditional solution-phase chemistry, including simplified purification and the potential for automation. In the context of this compound synthesis, a notable improvement has been the move away from the use of large quantities of Raney nickel for desulfurization. A solid-phase process has been developed that improves both the safety and cost-effectiveness of the synthesis researchgate.netthieme-connect.com. This approach avoids the handling of pyrophoric Raney nickel and simplifies the workup procedure. The application of solid-phase methodologies has also been explored for the synthesis of various bicyclo[2.2.2]octane derivatives, demonstrating the broad utility of this technique.
Transition Metal-Catalyzed Oxidative Approaches for Bicyclo[2.2.2]octane Derivatives
Recent advancements in organic synthesis have introduced novel methods for constructing the bicyclo[2.2.2]octane core using transition metal catalysis. One prominent strategy involves the oxidative cyclization of 1,4-dimethylene cyclohexane. google.comjustia.com This process represents an efficient chemical transformation that can produce high yields of 1,4-disubstituted bicyclo[2.2.2]octanes. google.com
In this approach, 1,4-dimethylene cyclohexane is treated with an oxidizing agent in the presence of a transition metal catalyst, such as a palladium compound, to yield an oxo-substituted bicyclo[2.2.2]octane intermediate. google.comjustia.com This intermediate can then be further derivatized. For example, subsequent oxidation can convert the intermediate into this compound. google.com This method provides a simplified route for the production of a variety of bicyclo[2.2.2]octane derivatives. justia.comgoogle.com Another process utilizes a Co/Mn/Br catalyst system with O2 in acetic acid for the oxidation step. google.com
A distinct palladium-catalyzed cascade reaction has also been developed to create densely functionalized bicyclo[2.2.2]octane frameworks from dihydroxylated pinene derivatives and gem-dichloroalkenes. nih.gov This reaction proceeds through a sequence of C-C bond cleavage, vinylation, and an intramolecular Mizoroki-Heck reaction. nih.gov
| Catalyst System | Starting Material | Key Transformation | Product Type |
| Palladium Compound | 1,4-Dimethylene cyclohexane | Oxidative Cyclization | Oxo-substituted bicyclo[2.2.2]octane |
| Co/Mn/Br with O2 | 1,4-Dimethylene cyclohexane | Oxidation | Bicyclo[2.2.2]octane derivatives |
| Pd(OAc)2 / Xantphos | Dihydroxylated pinene derivatives | C-C Cleavage/Vinylation/Mizoroki-Heck Cascade | Functionalized bicyclo[2.2.2]octanes |
Biocatalytic Approaches in this compound Derivative Synthesis
Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral organic molecules. In the context of bicyclo[2.2.2]octane derivatives, enzymatic methods have been effectively employed to achieve high stereoselectivity.
One key biocatalytic strategy is enzymatic resolution. This technique was utilized in the asymmetric synthesis of highly functionalized bicyclo[2.2.2]octene derivatives, which serve as versatile chiral building blocks for natural product synthesis. researchgate.net Another example involves the bioreduction of bicyclo[2.2.2]octane derivatives using genetically engineered Saccharomyces cerevisiae. This method has proven highly efficient for converting these substrates into hydroxyketones with notable enantiomeric excesses, highlighting its potential utility in pharmaceutical synthesis. The use of enzymes, such as porcine lipase, has also been documented for the kinetic resolution of bicyclo[2.2.2]octan-2-ol through transesterification under anhydrous conditions. researchgate.net
| Biocatalyst | Substrate Type | Transformation | Key Outcome |
| Enzymes (unspecified) | Bicyclo[2.2.2]octene derivatives | Resolution | Optically active building blocks |
| Saccharomyces cerevisiae (genetically engineered) | Bicyclo[2.2.2]octane derivatives | Bioreduction | Hydroxyketones with high enantiomeric excess |
| Porcine Lipase | (±)-Bicyclo[2.2.2]octan-2-ol | Transesterification | Kinetic resolution |
Enantioselective Synthetic Pathways to Bicyclo[2.2.2]octane Derivatives
The development of enantioselective routes to bicyclo[2.2.2]octane derivatives is crucial for their application in areas where specific stereochemistry is required, such as in pharmaceuticals. smolecule.com Metal-free catalytic systems have emerged as a powerful tool for these asymmetric syntheses.
One successful approach involves a tandem reaction that provides rapid access to a variety of bicyclo[2.2.2]octane-1-carboxylates in high yields and with excellent enantioselectivities. researchgate.net This method operates under mild, metal-free, and operationally simple conditions. researchgate.net The key step is an asymmetric catalytic Mukaiyama Michael reaction between an α,β-unsaturated aldehyde and a silyl enol ether derived from a cyclic ketone, catalyzed by diphenylprolinol silyl ether. researchgate.net This is followed by an intramolecular Michael reaction. This domino Michael/Michael reaction sequence allows for the synthesis of bicyclo[2.2.2]octanone derivatives as single isomers in nearly optically pure form. researchgate.net
Derivatization Strategies from this compound
The bridgehead carboxylic acid groups of this compound are the primary sites for chemical modification, allowing for the synthesis of a wide array of derivatives.
The dicarboxylic acid can be readily converted into its corresponding diesters through esterification. cymitquimica.com This reaction is typically performed by reacting the diacid with an alcohol, such as ethanol, in the presence of an acid catalyst like hydrochloric acid (HCl) or sulfuric acid (H2SO4). google.com Transition metal complexes based on tin (Sn) or titanium (Ti) can also catalyze this transformation. google.com The resulting diesters, such as diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, are valuable as building blocks in polymer chemistry and in the formation of metal-organic frameworks (MOFs).
Similarly, the carboxylic acid functionalities can be converted to amides through amidation reactions. cymitquimica.com This involves reacting the dicarboxylic acid or its activated derivatives (like acid chlorides or esters) with ammonia or primary/secondary amines. google.com
Beyond ester and amide formation, the carboxylic acid groups can undergo other transformations. One important reaction is the partial saponification of a diester derivative to yield a hemimethyl ester. For instance, dimethyl bicyclo[2.2.2]octane-1-carboxylate can be treated with potassium hydroxide in a methanol/water mixture to produce 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid. chemicalbook.com This mono-ester, mono-acid derivative has been used as a reactant in the preparation of inhibitors for metabolic syndrome treatment. chemicalbook.com
While derivatization often focuses on the carboxylic acid groups, methods have also been developed to functionalize the hydrocarbon core of the bicyclo[2.2.2]octane system. This allows for the introduction of diverse chemical handles and the creation of more complex architectures.
An example of core functionalization is the synthesis of asymmetric rotators based on a 1,4-bis(ethynyl)bicyclo[2.2.2]octane scaffold. nih.gov In this work, 2-methyl-3-butyn-2-ol was used as a polar protecting group that enables orthogonal functionalization, demonstrating a strategy for modifying the core at the bridgehead positions with groups other than carboxylic acids. nih.gov Such strategies are essential for engineering crystalline arrays of functional molecular rotors. nih.gov The rigid bicyclo[2.2.2]octene core has also been explored as a versatile scaffold for developing biologically active molecules due to its high functionalization capabilities. nih.gov
Structural Rigidity and Topological Features in Bicyclo 2.2.2 Octane 1,4 Dicarboxylic Acid Chemistry
Influence of the Bicyclo[2.2.2]octane Core on Molecular Conformation
The bicyclo[2.2.2]octane (BCO) framework is a defining feature of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, imparting a high degree of structural rigidity and conformational constraint. This bridged bicyclic hydrocarbon cage is characterized by its unique, non-planar structure, which locks the molecule into a specific three-dimensional orientation. Unlike flexible acyclic or monocyclic systems, the bicyclic core of BCO derivatives remains conformationally rigid. smolecule.com This rigidity stems from the fused ring system, which prevents the chair-boat interconversions typical of simple cyclohexane (B81311) rings.
The BCO core serves as a rigid linker, ensuring that the two carboxylic acid groups at the 1 and 4 positions are held at a fixed distance and orientation relative to each other. researchgate.netresearchgate.net This well-defined geometry is crucial in fields like crystal engineering and materials science, where BCO-based molecules are used as building blocks for metal-organic frameworks (MOFs). researchgate.netresearchgate.net The predictable and rigid nature of the BCO scaffold allows for the systematic design of porous materials with controlled pore sizes and properties. researchgate.net
Furthermore, the structural rigidity of the BCO motif has made it a valuable tool in medicinal chemistry. It is often employed as a bioisostere, a molecular fragment that mimics the spatial arrangement of other groups, such as a phenyl ring, while being saturated. researchgate.net For instance, the BCO core can replicate the alignment of key residues in biologically active peptides, making it a useful scaffold for designing mimetics that can interact with biological targets like nuclear receptors. nih.govlu.se The defined and unchanging conformation of the BCO core is essential for ensuring a precise spatial arrangement of functional groups, which is critical for effective biological interactions. nih.gov
Stereochemical Aspects of this compound
The stereochemistry of bicyclo[2.2.2]octane derivatives is largely dictated by the rigid, bridged structure of the core. In the case of this compound, the substitution is at the bridgehead carbons (C1 and C4). This substitution pattern means the molecule itself does not have stereocenters at the points of functionalization, leading to an achiral structure.
However, the stereochemistry becomes a critical consideration in the synthesis of substituted BCO systems, often formed via Diels-Alder reactions. For example, the reaction between a 1,3-cyclohexadiene (B119728) and a substituted alkene can result in different stereoisomers. The addition of the dienophile can occur from either the endo or exo face of the diene, leading to products with distinct stereochemical configurations. cdnsciencepub.com The stereochemical outcome, such as the formation of an endo adduct, can be confirmed by techniques like nuclear magnetic resonance (NMR) spectroscopy, for instance, by observing the absence of certain long-range couplings that would only be possible in the exo stereoisomer. cdnsciencepub.com
While this compound is achiral, the introduction of additional substituents on the bicyclic framework can create chiral centers. The inherent rigidity of the BCO skeleton allows for the synthesis of stable enantiomers, which is a significant focus in the development of paclitaxel (B517696) mimetics and other pharmaceuticals. lu.se The defined spatial arrangement of substituents on the rigid BCO core is a key feature in designing molecules with specific three-dimensional structures. cymitquimica.com
Table 1: Stereochemical Properties of Bicyclo[2.2.2]octane Derivatives
| Feature | Description | Reference |
|---|---|---|
| Chirality of Parent Compound | This compound is an achiral molecule due to the bridgehead substitution pattern. | N/A |
| Synthetic Stereoisomerism | Syntheses of BCO derivatives, such as through Diels-Alder reactions, can yield endo and exo stereoisomers. | cdnsciencepub.com |
| Enantioselectivity | Functionalization of the BCO core can create chiral centers, allowing for the development of enantiomerically pure compounds for applications like drug development. | lu.se |
Structural Analysis via Advanced Crystallographic Techniques (e.g., X-ray Diffraction)
X-ray diffraction studies confirm the highly rigid cage structure of the bicyclo[2.2.2]octane core. cdnsciencepub.com The geometry of this cage is generally not significantly affected by substitution or crystal packing forces. cdnsciencepub.com However, in some crystal structures of related molecules, disorder in the orientation of the molecule within the crystal has been observed. cdnsciencepub.com
In the context of metal-organic frameworks (MOFs), this compound acts as a linker, connecting metal ions to form extended, often porous, structures. A study on a zinc-based MOF incorporating this linker provided detailed crystallographic data. crystallography.net The analysis revealed the precise coordination environment of the zinc ions with the carboxylate groups of the BCO linker. Such structural determinations are crucial for understanding the properties of these materials, including their potential for transparency and porosity. researchgate.netcrystallography.net
The deviation of the carboxylic acid groups from a syn-planar arrangement has been noted in related bicyclic and adamantane-based carboxylic acids, highlighting the structural nuances that can be revealed by high-resolution crystallographic analysis. cdnsciencepub.com
Table 2: Crystallographic Data for a this compound-based MOF Data from a study on a Zinc-containing Metal-Organic Framework. crystallography.net
| Parameter | Value |
|---|---|
| Formula | C10 H13.5 O4.75 Zn |
| Crystal System | Monoclinic |
| Space Group | I 1 2/a 1 |
| a (Å) | 6.1355 |
| b (Å) | 13.0213 |
| c (Å) | 14.8255 |
| α (°) | 90 |
| β (°) | 91.798 |
| γ (°) | 90 |
| Cell Volume (ų) | 1183.86 |
| Temperature (K) | 119.9 |
| Diffraction Radiation | X-ray (MoKα) |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Adamantane-1,3,5,7-tetracarboxylic acid |
| 1-Adamantanol |
| Adamantanamine hydrochloride |
| 1-Adamantyl carboxylic acid |
| 1-Methoxy-endo-7-methylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride |
| 1,8,8-Trimethylbicyclo[2.2.2]oct-5-en-2-one |
| 3-endo-Acetoxy-1,3-exo-dimethylbicyclo[2.2.2]oct-5-en-2-one |
| Paclitaxel |
Computational and Theoretical Investigations of Bicyclo 2.2.2 Octane 1,4 Dicarboxylic Acid
Quantum Chemical Studies on Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of bicyclo[2.2.2]octane-1,4-dicarboxylic acid. The molecule's cage-like structure is composed of three fused six-membered rings, resulting in a highly symmetrical and rigid framework. Theoretical investigations, often employing Density Functional Theory (DFT), focus on how this unique topology governs its electronic behavior.
A key characteristic of the BCO moiety's electronic structure is the absence of π-conjugation, which is typical in aromatic linkers. This non-aromatic nature means that electronic communication between the 1- and 4-positions occurs primarily through sigma bonds (through-bond interactions) and space (field effects). nih.govflinders.edu.au This property is a significant advantage in materials science, where the BCO dicarboxylate linker is used to create metal-organic frameworks (MOFs). researchgate.netrsc.org The lack of aromaticity leads to increased transparency in the ultraviolet region, making these materials suitable as "solid solvents" for spectroscopic studies of guest molecules. researchgate.netrsc.org Computational studies help elucidate the nature of the frontier molecular orbitals and the electrostatic potential, which are crucial for predicting how the molecule will interact with metal centers in MOFs or with other molecules.
Analysis of Substituent Effects via Computational Models (e.g., Inductive and Field Effects)
The 1,4-disubstituted bicyclo[2.2.2]octane system is a classic model in physical organic chemistry for quantifying inductive and field effects without the complication of resonance. nih.govacs.org Computational studies have provided deep insights into the mechanisms by which substituents transmit their electronic influence across the rigid cage.
Researchers utilize various computational methods to dissect these interactions. DFT calculations, commonly at the B3LYP/6-311++G** level of theory, are used to model 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. nih.govnih.gov Several theoretical descriptors are employed to quantify the substituent effect (SE):
Charge of the Substituent Active Region (cSAR): This method analyzes atomic charges calculated via Quantum Theory of Atoms in Molecules (QTAIM) to provide quantitative information on the inductive component of the SE. nih.govresearchgate.net
Substituent Effect Stabilization Energy (SESE): Calculated using isodesmic or homodesmotic reactions, SESE provides an energetic measure of the substituent's stabilizing or destabilizing influence. nih.govresearchgate.netnih.gov
Molecular Electrostatic Potential (MESP): The MESP minimum (Vmin) at the reaction site (e.g., the carboxylic oxygen) shows excellent linear correlation with empirical inductive substituent constants (σI), offering a direct computational route to evaluate them. psu.edu
Studies consistently show that the transmission of substituent effects is significantly different in BCO systems compared to analogous aromatic systems like substituted benzenes. nih.gov In benzene (B151609), resonance effects play a dominant role, whereas in BCO derivatives, the interactions are purely inductive and/or field-based. nih.govnih.gov Computational models have been used to debate the primary transmission mechanism: through-bond (inductive) versus through-space (field). Some studies conclude that the substituent effect is mainly due to through-space electrostatic interactions, while others find evidence for through-bond transmission, with the influence attenuating through the sigma framework. nih.govnih.govresearchgate.net
| Computational Model/Method | Description | Key Finding | Reference |
|---|---|---|---|
| DFT (B3LYP/6-311++G**) | Calculates molecular geometry and electronic properties of 4-X-BCO-1-COOH systems. | Provides the foundational data for analyzing charges, energies, and potentials. | nih.govnih.gov |
| cSAR (Charge of the Substituent Active Region) | Quantifies the inductive effect based on calculated atomic charges. | Reveals linear, additive relationships for inductive effects transmitted through the sigma bonds. | nih.govresearchgate.net |
| SESE (Substituent Effect Stabilization Energy) | Uses homodesmotic reactions to determine the energetic contribution of a substituent. | Allows for the separation of inductive and resonance contributions by comparing BCO and benzene systems. | nih.govnih.gov |
| MESP (Molecular Electrostatic Potential) | Correlates the potential minimum (Vmin) at the reactive site with substituent constants. | Demonstrates a strong linear correlation between Vmin and σI, validating it as a predictive tool. | psu.edu |
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound, particularly when it is incorporated into larger systems like metal-organic frameworks (MOFs). These simulations provide a temporal dimension to the theoretical analysis, revealing how the molecule moves and interacts with its environment over time.
A notable example is the study of BODCA-MOF, a framework constructed with 1,4-bicyclo[2.2.2]octane dicarboxylic acid linkers and zinc nodes. pnas.orgnih.gov MD simulations, combined with solid-state NMR experiments, were used to investigate the rotational dynamics of the BCO cage within the crystalline lattice. The simulations indicated that the BCO group undergoes ultrafast, inertial diffusional rotation. pnas.orgnih.gov This means the rotation is characterized by a broad range of angular displacements with no significant residence time at any specific site, akin to its motion in a high-density gas or low-density liquid. pnas.orgnih.gov These computational results confirmed that the energy barrier for this internal rotation is exceptionally low.
| Parameter | Description | Value | Reference |
|---|---|---|---|
| Rotational Motion | Type of movement exhibited by the BCO group within the MOF lattice. | Inertial diffusional rotation | pnas.orgnih.gov |
| Activation Energy (from 1H NMR) | The energy barrier for the internal rotation of the BCO group. | 0.185 kcal mol⁻¹ | nih.gov |
| Activation Energy (from 2H NMR, low temp) | Activation energy derived from deuterium (B1214612) NMR at low temperatures. | 0.12 kcal mol⁻¹ | pnas.org |
| Activation Energy (from 2H NMR, high temp) | Activation energy derived from deuterium NMR at higher temperatures. | 0.29 kcal mol⁻¹ | pnas.org |
Prediction of Spectroscopic Signatures and Reactivity Profiles
Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of this compound. Theoretical calculations can accurately forecast vibrational frequencies for Infrared (IR) and Raman spectra, as well as chemical shifts for Nuclear Magnetic Resonance (NMR) spectra. chemicalbook.comresearchgate.net
The process typically involves optimizing the molecule's geometry using a high level of theory (e.g., DFT or MP2) and a suitable basis set (e.g., cc-pVQZ). researchgate.net Following optimization, frequency calculations are performed to yield the theoretical vibrational spectrum. These predicted spectra are invaluable for assigning the bands observed in experimental spectra, as each calculated vibrational mode can be visualized to understand the specific atomic motions involved. researchgate.net Similarly, NMR shieldings can be calculated and converted into chemical shifts, aiding in the structural elucidation of the molecule and its derivatives. cdnsciencepub.com
Reactivity profiles are also predictable through computational means. The analysis of the molecular electrostatic potential (MESP) not only helps in understanding substituent effects but also highlights the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). psu.eduresearchgate.net This information is critical for predicting sites of chemical attack and for understanding intermolecular interactions, such as the hydrogen bonding patterns that dictate the crystal structure. Furthermore, calculations of frontier molecular orbitals (HOMO and LUMO) and gas-phase acidities provide quantitative measures of reactivity and acidity. nih.govresearchgate.net
| Property | Computational Method | Predicted Information | Experimental Correlation |
|---|---|---|---|
| IR/Raman Spectra | DFT/MP2 Frequency Calculation | Vibrational frequencies and intensities. | Assignment of experimental spectral bands to specific molecular vibrations. researchgate.net |
| NMR Spectra | GIAO-DFT Calculation | Isotropic shielding tensors (chemical shifts). | Assignment of 1H and 13C signals and structural verification. cdnsciencepub.com |
| Acidity | MP2/DFT Gas-Phase Energy Calculation | Gas-phase acidities (ΔGacid). | Good agreement with experimentally observed gas-phase acidities. researchgate.net |
| Reactivity Sites | Molecular Electrostatic Potential (MESP) | Maps of electron density, identifying nucleophilic and electrophilic regions. | Prediction of interaction sites for hydrogen bonding and chemical reactions. psu.edu |
Applications of Bicyclo 2.2.2 Octane 1,4 Dicarboxylic Acid in Advanced Materials
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The unique geometry of bicyclo[2.2.2]octane-1,4-dicarboxylic acid makes it an exceptional component in the construction of MOFs and coordination polymers. Its dicarboxylate functional groups, positioned at the bridgehead carbons, act as connection points, while the saturated bicyclic core serves as a rigid and bulky strut.
In the architecture of MOFs, the organic ligand, or linker, plays a crucial role in defining the resulting framework's topology, porosity, and functionality. Bicyclo[2.2.2]octane-1,4-dicarboxylate (often abbreviated as bco or BODC) is employed as a rigid, aliphatic linker. osti.govnih.gov Unlike aromatic linkers such as terephthalate (benzene-1,4-dicarboxylate or bdc), which are planar, the bicyclo[2.2.2]octane core provides a distinct three-dimensional (3D) scaffold. acs.org This inherent rigidity is a key attribute, preventing the collapse of the porous framework upon removal of guest solvent molecules. researchgate.net
The connectivity length of the bco linker is analogous to that of terephthalate, allowing for its use in creating isoreticular structures—MOFs with the same underlying topology but different linkers. nih.govresearchgate.netmdpi.com However, the replacement of a planar aromatic core with a 3D aliphatic one introduces significant changes to the pore environment and material properties. acs.orgresearchgate.net The bco linker lacks the π-electron delocalization found in aromatic rings, which influences its rotational dynamics within the framework. nih.gov This can lead to lower rotational energy barriers compared to aromatic counterparts, a feature explored in the development of molecular machinery. nih.gov
Table 1: Comparison of Bicyclo[2.2.2]octane-1,4-dicarboxylate with Other MOF Linkers
| Linker Abbreviation | Full Name | Core Structure | Geometry | Key Features |
|---|---|---|---|---|
| bco | Bicyclo[2.2.2]octane-1,4-dicarboxylate | Bicyclic Aliphatic | 3D, Rigid | Non-aromatic, bulky, enables transparency. acs.orgmdpi.com |
| bdc | Benzene-1,4-dicarboxylate (Terephthalate) | Aromatic | 2D, Planar | Aromatic, widely used, can absorb UV light. osti.govresearchgate.net |
| cdc | Cubane-1,4-dicarboxylate | Cage Aliphatic | 3D, Rigid | Bulky, enables fine-tuning of pore size. osti.govmdpi.com |
| bcp | Bicyclo[1.1.1]pentane-1,3-dicarboxylate | Bicyclic Aliphatic | 3D, Rigid | Shortest path length between carboxylates. osti.gov |
A significant application stemming from the aliphatic nature of this compound is the creation of highly transparent metal-organic frameworks (TMOFs). mdpi.comuv.esuv.es The transparency of a material is dictated by its ability to avoid absorbing light in the visible spectrum. Many conventional MOFs utilize aromatic linkers which contain π-conjugated systems that absorb UV and sometimes visible light, rendering them opaque or colored.
The design of transparent MOFs using this compound is based on two key principles:
Use of Aliphatic Linkers : The absence of aromaticity and π-conjugation in the bicyclo[2.2.2]octane core means it does not absorb light in the UV-visible range. mdpi.com
Selection of Metal Centers : To maintain transparency, the metal cations used as nodes in the framework must also lack electronic transitions in the visible spectrum. Metal ions with fully filled (d¹⁰) or empty (d⁰) valence electron shells, such as Zn(II), are ideal for this purpose. mdpi.com
The first reported transparent MOF (TMOF) utilized bicyclo[2.2.2]octane-1,4-dicarboxylate linkers with zinc-based clusters. mdpi.com Diffuse reflection spectra of such compounds have confirmed their high transparency in the UV/vis spectrum up to at least 310 nm. mdpi.com This property allows for optical applications, such as using the MOF as a solid-state solvent for spectroscopic studies of guest molecules. mdpi.com
Pore engineering—the precise control over the size, shape, and chemical environment of pores within a MOF—is critical for applications in gas storage, separation, and catalysis. The use of this compound as a linker offers unique opportunities for pore engineering.
The bulky, 3D nature of the bco linker acts as a three-dimensional "paver" of the void spaces within the framework, in contrast to the 2D planar nature of aromatic linkers. mdpi.com This allows for fine-tuning of the pore size and the creation of well-defined channels with sub-Ångstrom precision. mdpi.comnih.gov This level of control is crucial for size-exclusion-based separations of molecules with very similar kinetic diameters, such as hexane isomers. nih.gov A zinc-based MOF incorporating this 3D linker demonstrated high thermal stability and the ability to separate linear, monobranched, and dibranched hexanes. nih.gov
By using bco in combination with other linkers or within specific framework topologies like the partitioned acs (pacs) platform, researchers can systematically modulate pore dimensions and properties. osti.govnsf.gov The bco linker has been used in the synthesis of multi-modular MOFs that exhibit high surface areas and selective adsorption properties relevant to industrial separations, such as C₂H₂/CO₂. nsf.gov
The chemical nature of the pore surfaces in a MOF dictates its interactions with guest molecules. The aliphatic bicyclo[2.2.2]octane struts create a pore environment that is chemically distinct from those lined with aromatic groups. researchgate.netmdpi.com The C(sp³)–H bonds of the linker are poorly polar, but their high multiplicity within the pore can lead to significant cumulative host-guest interactions. mdpi.com
Key aspects of host-guest interactions in bco-based MOFs include:
Hydrophobicity : The saturated hydrocarbon backbone of the linker imparts a strong hydrophobicity to the pore environment. mdpi.com This can lead to selective affinity for non-polar substrates like hydrocarbons and differentiate the adsorption properties from more polar frameworks. researchgate.netmdpi.com
Solid Solvents : The high transparency of some bco-based MOFs allows them to be used as a "solid solvent" or a dilution matrix. mdpi.com Guest molecules can be incorporated into the pores, and their spectroscopic properties can be studied in a well-defined, isolated environment, free from the aggregation effects often seen in the solid state. mdpi.com
Controlled Polymerization : MOF nanochannels can act as templates for polymerization, and the host-guest interactions between the monomer and the MOF are critical. frontiersin.org While specific studies on polymerization within bco-based MOFs are emerging, the principles of monomer infiltration and interaction with the framework walls, such as those studied in dabco-containing MOFs, are directly applicable. frontiersin.org The nature of the linker influences monomer binding and subsequent polymer structure.
Polymer Science and High-Performance Materials
Beyond the realm of coordination polymers and MOFs, this compound serves as a valuable monomer in the synthesis of conventional polymers, particularly high-performance polyesters.
This compound is classified as a specialty dicarboxylic acid monomer. boropharm.comgoogle.comtcichemicals.com Its rigid and non-planar structure, when incorporated into a polymer backbone, imparts unique thermal and mechanical properties.
In polyester (B1180765) synthesis, it can be reacted with diols. The resulting polymers are compared with analogues containing traditional cyclic units like 1,4-phenylene or trans-1,4-cyclohexylene rings. researchgate.net The inclusion of the bicyclo[2.2.2]octane unit typically leads to:
High Thermal Stability : The rigidity of the bicyclic unit restricts bond rotation, increasing the glass transition temperature (Tg) and melting point (Tm) of the polymer compared to more flexible aliphatic counterparts.
Enhanced Mechanical Properties : The rigid structure contributes to higher modulus and strength in the resulting polymer.
Modified Solubility and Crystallinity : The bulky, 3D shape can disrupt chain packing, potentially leading to lower crystallinity and improved solubility in some cases, which can be advantageous for processing.
Research has demonstrated the preparation of polyesters containing bicyclo[2.2.2]octane rings from derivatives like 1,4-bis(carboethoxy)bicyclo[2.2.2]octane. researchgate.net These polymers are evaluated for their melting points and thermal and oxidative stabilities, often showing distinct property profiles when compared to polymers derived from phenylene or cyclohexylene monomers. researchgate.net
Enhancement of Thermal Stability and Mechanical Strength in Polymeric Systems
The incorporation of this compound into polymer backbones is a strategic approach to enhance the thermal and mechanical properties of the resulting materials. Its rigid and bulky three-dimensional cage structure introduces significant steric hindrance, which restricts the mobility of polymer chains. This reduction in segmental motion leads to a higher glass transition temperature (Tg) and improved thermal stability compared to polymers synthesized with more flexible aliphatic or even some common cyclic monomers.
Research comparing polyesters synthesized with the bicyclo[2.2.2]octane moiety to those containing 1,4-phenylene (from terephthalic acid) or trans-1,4-cyclohexylene rings has provided insights into its structure-property relationships. researchgate.net While the symmetry of the bicyclo[2.2.2]octane ring is high, its non-planar, bulky nature can disrupt the close packing of polymer chains that is characteristic of aromatic polyesters like PET. This can influence properties such as melting point and crystallization behavior. researchgate.net However, the inherent rigidity of the bicyclic unit is a key contributor to maintaining stiffness and dimensional stability at elevated temperatures. cymitquimica.com
The mechanical strength of polymers is also significantly influenced by the inclusion of this monomer. The rigid bicyclic cage acts as a reinforcing element at the molecular level, effectively transferring stress through the polymer matrix. This leads to materials with higher tensile strength and modulus. Studies on polyimides derived from a related bicyclic monomer, bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, have shown that these polymers exhibit high thermal stability with decomposition temperatures often exceeding 400°C, alongside high glass transition temperatures. mdpi.com This demonstrates the general principle that the bicyclo[2.2.2]octane skeleton is a robust building block for creating high-performance polymers.
Table 1: Comparative Properties of Polyesters with Different Ring Systems
| Ring System in Polymer Backbone | Key Structural Feature | Influence on Polymer Properties |
|---|---|---|
| Bicyclo[2.2.2]octane | Rigid, non-planar, bulky 3D cage | Enhances thermal stability and stiffness due to restricted chain motion. researchgate.net |
| 1,4-Phenylene | Planar, aromatic | Allows for close chain packing, leading to high melting points and crystallinity. researchgate.net |
| trans-1,4-Cyclohexylene | Non-planar, chair conformation | Offers a balance of flexibility and rigidity, impacting thermal properties. researchgate.net |
Applications in Advanced Resins, Coatings, and Adhesives
The unique structural attributes of this compound make it a valuable component for the formulation of advanced resins, coatings, and adhesives where high performance is critical. When used as a monomer or cross-linking agent in polyester or polyamide resins, its rigid bicyclic structure helps to create a tightly cross-linked network. This network is more resistant to thermal degradation and chemical attack, resulting in coatings and adhesives with superior durability and environmental resistance.
In the context of high-performance coatings, the incorporation of the bicyclo[2.2.2]octane unit can lead to improved surface hardness, scratch resistance, and gloss retention upon exposure to UV light and weathering. The stability of the aliphatic cage structure contributes to oxidative stability, a desirable trait for exterior-grade coatings and protective films. researchgate.net
For adhesives, the rigidity imparted by this compound can enhance the cohesive strength of the cured adhesive. This results in stronger bonding and better performance at elevated temperatures, where adhesives based on more flexible monomers might soften and fail. Its use is particularly relevant in structural adhesives for the aerospace and automotive industries, where materials are subjected to demanding thermal and mechanical stresses. The compound serves as a building block for creating polymers with specific, desirable mechanical and thermal properties. smolecule.com
Supramolecular Chemistry and Self-Assembly
Design of Molecular Rotors and Switches
The bicyclo[2.2.2]octane (BCO) framework, of which this compound is a key derivative, is a cornerstone in the design of molecular rotors and switches. researchgate.net Its rigid, cage-like structure and the linear, co-axial alignment of substituents at the 1 and 4 positions make it an ideal rotator component. This geometry allows one part of the molecule to rotate relative to another around the C1-C4 axis with minimal steric hindrance from the rest of the framework.
Derivatives such as 1,4-bis(ethynyl)bicyclo[2.2.2]octane are often used as the core rotating element. beilstein-journals.org The dicarboxylic acid functional groups can serve as versatile chemical handles to anchor the rotator unit into a larger system, such as a metal-organic framework or a crystalline solid, which acts as the stator. The synthesis of asymmetric BCO rotators, which are crucial for engineering complex crystalline arrays of molecular machines, often involves protecting and deprotecting carboxyl or carbinol groups, highlighting the importance of carboxylic acid derivatives in this field. beilstein-journals.org
By modifying the groups attached to the BCO core, the rotational dynamics can be controlled or switched. For example, a change in the chemical environment, such as pH, could protonate or deprotonate the terminal carboxylic acid groups, altering the intermolecular interactions (e.g., hydrogen bonding) with the surrounding stator and thereby switching the rotor between a mobile and a locked state. researchgate.net
Formation of Ordered Supramolecular Architectures
This compound is an exemplary building block, or "linker," for the construction of highly ordered supramolecular architectures, including Metal-Organic Frameworks (MOFs) and hydrogen-bonded networks. nih.gov Its utility stems from its well-defined linear geometry and the similar distance between its carboxylate groups to that of terephthalic acid, a common linker in MOF chemistry. researchgate.net
Using this aliphatic dicarboxylate linker allows for the fine-tuning of pore sizes and the modulation of host-guest interactions within the framework. researchgate.net Unlike aromatic linkers which can have strong absorptions, the aliphatic nature of the BCO core can be leveraged to create more transparent porous materials, which may offer advantages for studying molecules within confined solid spaces. nih.gov
Beyond MOFs, the dicarboxylic acid groups are potent hydrogen bond donors and acceptors, capable of directing the self-assembly of molecules into predictable patterns. The rigid BCO core acts as a scaffold, pre-organizing the carboxylic acid groups to facilitate the formation of robust and ordered hydrogen-bonded networks, such as sheets or bilayers. smolecule.com The ability of related bicyclo[2.2.2]octane derivatives to form specific host-guest complexes and self-assembled bilayers further underscores the scaffold's role in directing the formation of complex, ordered supramolecular structures. chinesechemsoc.orgresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,4-bis(ethynyl)bicyclo[2.2.2]octane |
| Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride |
This compound in Pharmaceutical and Agrochemical Research
This compound, with its rigid three-dimensional structure, serves as a valuable and versatile component in the design and synthesis of new molecules in both the pharmaceutical and agrochemical sectors. Its unique cage-like framework imparts specific conformational constraints and physicochemical properties to molecules that incorporate it, making it a subject of significant interest in medicinal and agricultural chemistry.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways
While established methods for synthesizing bicyclo[2.2.2]octane-1,4-dicarboxylic acid exist, the development of more efficient, cost-effective, and environmentally benign pathways remains a critical objective. Current research has focused on improving existing methods, such as a short and efficient synthesis involving the formation of a semicarbazone, which is then reduced. thieme-connect.comresearchgate.net The use of microwave technology has been shown to significantly shorten the reaction times for this sequence. thieme-connect.comresearchgate.net
Future research is directed towards pathways that minimize the use of hazardous reagents and reduce the number of synthetic steps. One promising approach involves a transition metal-catalyzed process starting from 1,4-dimethylene cyclohexane (B81311), which offers a simplified route for commercial production of various bicyclo[2.2.2]octane derivatives. Innovations that shift from using large quantities of reagents like Raney nickel to solid-phase processes are also being explored to enhance both the safety and cost-effectiveness of the synthesis. thieme-connect.comresearchgate.net
Table 1: Comparison of Synthetic Approaches for this compound
| Method | Key Features | Advantages | Areas for Improvement |
|---|---|---|---|
| Semicarbazone Route | Formation and reduction of a semicarbazone intermediate. | Short, efficient. thieme-connect.comresearchgate.net | Can involve hazardous reagents like Raney nickel. thieme-connect.comresearchgate.net |
| Microwave-Assisted | Utilizes microwave energy to accelerate reaction steps. thieme-connect.comresearchgate.net | Significantly reduces synthesis time. thieme-connect.comresearchgate.net | Scalability for industrial production. |
| Transition Metal Catalysis | Oxidation of 1,4-dimethylene cyclohexane. | Potential for simplified commercial production. | Catalyst efficiency and cost. |
| Solid-Phase Process | Replaces solution-phase reagents with solid-supported alternatives. | Improved safety and cost-effectiveness. thieme-connect.comresearchgate.net | Reagent scope and efficiency. |
Advanced Characterization Techniques for Complex Architectures
The integration of this compound into complex structures like Metal-Organic Frameworks (MOFs) necessitates the use of advanced characterization techniques to fully understand their structure and properties. mdpi.comresearchgate.netnih.gov While single-crystal X-ray diffraction (SCXRD) is the primary method for determining the precise atomic arrangement, the dynamic nature of these frameworks often requires a multi-technique approach. mdpi.comnih.gov
Future opportunities lie in the broader application of techniques that can probe the dynamic behavior and local structure of materials incorporating this linker. Solid-state nuclear magnetic resonance (NMR) spectroscopy, for instance, is a powerful tool for analyzing the structural dynamics of MOFs, though its application to aliphatic dicarboxylates has been limited. mdpi.com Similarly, ¹²⁹Xe NMR spectroscopy has yet to be extensively applied to MOFs containing such aliphatic linkers. mdpi.com Diffuse reflection (DR) spectra have proven useful in confirming the high transparency of certain MOFs in the UV/vis range. mdpi.com A summary of key characterization methods is provided in the table below.
Table 2: Advanced Characterization Techniques for this compound-based Architectures
| Technique | Information Provided | Relevance to BCO-based Architectures |
|---|---|---|
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic structure, bond lengths, and angles. mdpi.com | Fundamental for determining the framework topology and connectivity. |
| Powder X-ray Diffraction (PXRD) | Phase purity, crystal structure, and thermal stability. nih.gov | Essential for routine characterization and quality control of bulk materials. |
| Solid-State NMR (ssNMR) | Local environment and dynamics of the linker within the framework. mdpi.com | Probing conformational changes and host-guest interactions. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. nih.gov | Determining the operational temperature range of the material. |
| Gas Adsorption Analysis | Surface area, pore size, and volume. nih.gov | Evaluating the material's capacity for gas storage and separation. |
| Diffuse Reflection (DR) Spectroscopy | Optical properties, transparency. mdpi.com | Characterizing materials for optical applications. |
Integration into Hybrid Materials Systems
The unique properties of this compound, particularly its rigidity and non-aromatic nature, make it an excellent candidate for integration into a variety of hybrid materials systems. researchgate.net The most prominent application to date has been in the synthesis of MOFs. mdpi.comresearchgate.net Its linear geometry is comparable to aromatic linkers like terephthalate, allowing for the fine-tuning of pore size and the modulation of host-guest interactions within the framework. mdpi.comresearchgate.net The absence of aromaticity contributes to the formation of highly transparent MOFs. x-mol.comuv.es
Beyond MOFs, this diacid is used as a specialty monomer in the creation of high-performance polymers, such as polyesters, where it can enhance thermal stability. researchgate.net Emerging research is exploring its use in bifunctional zinc-based MOFs that exhibit luminescence, which could be applied in sensing applications for antibiotics. nih.gov Future work will likely focus on creating novel multi-component systems where the bicyclo[2.2.2]octane unit imparts specific mechanical, thermal, or optical properties to the final hybrid material.
Computational Design and Predictive Modeling
Computational methods are becoming indispensable tools for accelerating the discovery and design of new materials incorporating this compound. ewadirect.comacs.orgmit.edu These techniques allow for the prediction of material properties before synthesis, saving significant time and resources. ewadirect.commit.edu For MOFs, computational simulations can predict structures, pore geometries, and gas adsorption properties. ewadirect.com
Methods like Density Functional Theory (DFT) and machine learning are being used to screen vast libraries of potential MOF structures for specific applications, such as carbon capture. ewadirect.com Grand Canonical Monte Carlo (GCMC) simulations have been employed to model CO₂ adsorption isotherms in MOFs containing the bicyclo[2.2.2]octane-1,4-dicarboxylate linker. Future research will focus on developing more accurate models that can simulate dynamic conditions and complex chemical reactions within these materials. ewadirect.com A joint computational and experimental approach has already proven successful in predicting and synthesizing novel composite MOFs, demonstrating the power of this integrated workflow. springernature.com
Biological and Therapeutic Innovations
The bicyclo[2.2.2]octane (BCO) core is gaining significant attention in drug discovery as a three-dimensional, saturated bioisostere for the para-substituted phenyl ring. pharmablock.comnih.govnih.govenamine.net Replacing flat aromatic rings with 3D-rich scaffolds like BCO can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, while maintaining or improving pharmacological efficacy. pharmablock.comnih.govchemrxiv.org The geometry of the BCO scaffold is very similar to that of a para-phenyl group, making it an attractive substitute in structure-based drug design. pharmablock.com
Derivatives of the bicyclo[2.2.2]octane structure have been investigated as building blocks for therapeutic agents. nih.gov For instance, they have been used in the design of opioid ligands and as scaffolds for antiviral agents. nih.govnih.gov The bicyclo[2.2.2]octane unit has also been incorporated into unusual amino acid derivatives, which are valuable for designing novel peptide drugs and other natural and unnatural products. researchgate.net Future research will undoubtedly continue to explore the BCO scaffold to "escape from flatland" in medicinal chemistry, aiming to develop new drug candidates with improved properties and fewer side effects. pharmablock.com The synthesis of spiro-bicyclo[2.2.2]octane derivatives as potential paclitaxel (B517696) mimetics for cancer therapy highlights another promising avenue of research. rsc.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1,4-dimethylene cyclohexane |
| Raney nickel |
| Terephthalate |
Q & A
Q. What are the optimized synthetic routes for Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, and how do they address safety and cost limitations?
A microwave-assisted synthesis method involving semicarbazone formation followed by reduction has been developed to improve efficiency. This protocol replaces traditional Raney nickel reduction with a solid-phase process, reducing hazards and costs. Reaction times are shortened from days to hours using microwaves, yielding the diacid in high purity. Key steps include:
- Semicarbazone formation from the diketone precursor.
- Microwave-driven reduction under controlled conditions.
- Acid hydrolysis to isolate the final product. This method avoids excessive nickel use and enhances reproducibility .
Q. How can researchers confirm the structural identity and purity of this compound?
Characterization relies on:
- NMR spectroscopy : To verify bicyclic scaffold integrity and carboxyl proton environments.
- X-ray crystallography : For definitive confirmation of the rigid bicyclo[2.2.2]octane framework and carboxyl group positioning.
- Mass spectrometry : To validate molecular weight (198.22 g/mol) and fragmentation patterns.
- Elemental analysis : Confirms empirical formula (C₁₀H₁₄O₄) .
Q. What role does this compound play in designing metal-organic frameworks (MOFs)?
The dicarboxylic acid acts as a rigid, aliphatic linker in MOFs, enabling porous architectures with tailored pore sizes. Its non-aromatic nature reduces UV absorption, making it suitable for transparent MOFs. For example, combining it with nickel nodes and triazine ligands (e.g., tpt) creates frameworks for gas separation (e.g., C₂H₆/C₂H₄ selectivity of 1.8) .
Advanced Research Questions
Q. How can researchers resolve contradictions in MOF performance data involving this linker?
Discrepancies in adsorption capacity or selectivity may arise from:
- Metal node selection : Transition metals (e.g., Zn, Ni) influence coordination geometry and pore accessibility.
- Activation protocols : Solvent removal methods (e.g., supercritical CO₂ drying) affect framework stability.
- Topological variability : Polymorphism in MOF assembly can lead to distinct pore structures. Systematic studies comparing synthetic conditions (e.g., temperature, solvent) are critical .
Q. How does the bicyclo[2.2.2]octane scaffold influence the acidity of its carboxylic groups compared to aromatic analogs?
Experimental pKa measurements reveal that the bicyclic structure increases acidity (pKa ≈ 5.6) compared to para-methyl benzoic acid (pKa ≈ 4.1). Substituents like oxygen atoms in 2-oxabicyclo[2.2.2]octane further lower pKa (to ~4.1–4.4) due to electron-withdrawing effects. Titration or spectrophotometric methods are recommended for precise measurement .
Q. What strategies enable the synthesis of 4-substituted derivatives of this compound?
Starting from diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate, substituents (e.g., -Br, -NH₂) can be introduced via:
- Nucleophilic substitution at the diketone position.
- Reductive amination for amine derivatives.
- Hydrolysis and esterification to recover carboxyl groups post-functionalization .
Q. How can this compound be used to design transparent MOFs for photophysical studies?
The absence of aromatic π-systems minimizes UV-Vis absorption, enabling optical transparency. Key steps include:
Q. What experimental factors govern thermodynamic vs. kinetic control in its synthetic pathways?
Microwave irradiation accelerates reaction kinetics, favoring specific intermediates (e.g., semicarbazone reduction). In contrast, traditional heating may lead to side products via prolonged exposure. Monitoring reaction progress via TLC or in-situ IR spectroscopy helps optimize conditions .
Q. How do host-guest interactions in MOFs incorporating this linker enhance gas separation?
The aliphatic scaffold provides hydrophobic pore environments and multiple C–H binding sites for guest molecules. For C₂H₆/C₂H₄ separation, the MOF’s pore geometry (e.g., cage volume ≈ 131.65 cm³/g) and van der Waals interactions selectively adsorb ethane. Breakthrough experiments under dynamic flow conditions validate separation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
